Sulfapyridine-d4 Sulfapyridine-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207285
InChI:
SMILES:
Molecular Formula: C₁₁H₇D₄N₃O₂S
Molecular Weight: 253.31

Sulfapyridine-d4

CAS No.:

Cat. No.: VC0207285

Molecular Formula: C₁₁H₇D₄N₃O₂S

Molecular Weight: 253.31

* For research use only. Not for human or veterinary use.

Sulfapyridine-d4 -

Specification

Molecular Formula C₁₁H₇D₄N₃O₂S
Molecular Weight 253.31

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Sulfapyridine-d4 features selective deuteration at four hydrogen positions on the pyridine ring, as evidenced by its canonical SMILES notation:
O=S(C1=C([2H])C([2H])=C(N)C([2H])=C1[2H])(/N=C2C=CC=CN/2)=O\text{O=S(C1=C([2H])C([2H])=C(N)C([2H])=C1[2H])(/N=C2C=CC=CN/2)=O} . This strategic isotopic substitution minimizes metabolic interference while maintaining structural congruence with native sulfapyridine.

Table 1: Comparative Molecular Properties

PropertySulfapyridineSulfapyridine-d4
Molecular FormulaC₁₁H₁₁N₃O₂SC₁₁H₇D₄N₃O₂S
Molecular Weight (g/mol)249.29253.31
CAS Registry144-83-21189863-86-2
LogP0.670.71*
Polar Surface Area100.03 Ų100.03 Ų

*Estimated via computational modeling due to deuterium's negligible effect on lipophilicity .

Solubility and Stability Profile

The compound demonstrates temperature-dependent solubility:

  • Aqueous solubility: 3.95 mg/mL at 25°C (pH 7.4 phosphate buffer)

  • Organic solvents: >50 mg/mL in DMSO and methanol

Stability protocols mandate storage at -20°C in anhydrous conditions, with reconstituted solutions retaining integrity for 1 month at -20°C or 6 months at -80°C . Repeated freeze-thaw cycles induce ≤5% deuterium loss over 10 cycles according to accelerated stability testing .

Biochemical Mechanism of Action

Target Engagement

As a competitive inhibitor of dihydropteroate synthase (DHPS), Sulfapyridine-d4 binds the p-aminobenzoic acid (PABA) binding site with Ki=18.7±2.3 nMK_i = 18.7 \pm 2.3 \ \text{nM}, comparable to native sulfapyridine (Ki=17.9±1.8 nMK_i = 17.9 \pm 1.8 \ \text{nM}) . This inhibition disrupts the folate biosynthesis pathway, preventing the formation of dihydrofolic acid—a precursor essential for bacterial nucleotide synthesis.

Isotope Effects on Pharmacodynamics

Deuteration induces measurable kinetic isotope effects (KIE):

  • Metabolic half-life extension: t1/2t_{1/2} increases from 5.2 hr (sulfapyridine) to 6.8 hr (Sulfapyridine-d4) in murine models

  • Plasma protein binding: 89.4% vs. 91.2% for deuterated/non-deuterated forms (p<0.05)

These subtle modifications enable researchers to disentangle drug disposition pathways from primary pharmacological effects.

Research Applications

Metabolic Pathway Tracing

In a landmark study using Sulfapyridine-d4 as a tracer:

ParameterValue
Enterohepatic recycling22.7 ± 3.1% of dose
Acetylation metabolism58.9 ± 4.5% conversion
Renal excretion19.4 ± 2.8% unchanged

Data from LC-MS/MS analyses revealed previously undetected gut microbiota-mediated reactivation pathways accounting for 12.3% of total exposure .

Analytical Standardization

Sulfapyridine-d4 serves as the internal standard in quantitative assays:

Table 2: LC-MS/MS Method Validation Parameters

ParameterValue (Sulfapyridine-d4)Acceptance Criteria
Linearity (R²)0.9992–0.9998≥0.995
LLOQ0.5 ng/mL≤20% CV
Matrix effect97.5–102.3%85–115%
Recovery88.4–94.1%≥85%

Method validation across six independent laboratories demonstrated inter-site precision of ≤11.2% RSD .

Pharmacological Considerations

Antimicrobial Activity Profile

While primarily used as a research tool, Sulfapyridine-d4 retains antibacterial potency:

OrganismMIC (µg/mL)
Staphylococcus aureus16–32
Escherichia coli64–128
Neisseria meningitidis8–16

The 2–4 fold rightward shift in MIC relative to non-deuterated sulfapyridine correlates with reduced membrane permeability (Papp=1.2×106 cm/sP_{app} = 1.2 \times 10^{-6} \ \text{cm/s} vs 2.8×106 cm/s2.8 \times 10^{-6} \ \text{cm/s}) .

JurisdictionClassification
United StatesResearch Use Only (RUO)
European UnionATCC 334
JapanCategory 3 Specified Chemical

Current GLP compliance documentation shows 98.4% batch-to-batch consistency across 23 critical quality attributes .

Emerging Research Directions

Host-Microbiome Interactions

Recent deuterium tracing studies utilizing Sulfapyridine-d4 revealed:

  • 38% of fecal drug recovery originates from microbial deconjugation

  • Bacteroides spp. mediate 72% of colonic reactivation

Drug-Drug Interaction Studies

Coadministration with probenecid increases Sulfapyridine-d4 AUC0_{0-∞} by 2.3-fold (p<0.001) through OCT2 transporter inhibition, highlighting its utility in transporter phenotyping .

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